molecular formula C11H9BrN2 B1445354 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile CAS No. 1221448-62-9

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile

Cat. No.: B1445354
CAS No.: 1221448-62-9
M. Wt: 249.11 g/mol
InChI Key: GOYIODDQHINSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features a bromine atom at the 5th position, methyl groups at the 1st and 3rd positions, and a carbonitrile group at the 7th position of the indole ring.

Biochemical Analysis

Biochemical Properties

5-Bromo-1,3-dimethyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their intracellular concentration and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, indole derivatives may localize to the nucleus, where they interact with nuclear receptors and transcription factors to regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile typically involves the bromination of 1,3-dimethylindole followed by the introduction of a carbonitrile group. One common method includes:

    Bromination: The starting material, 1,3-dimethylindole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

    Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or other substituted indole derivatives.

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl or vinyl-indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-dimethyl-1H-indole: Lacks the carbonitrile group, which may result in different reactivity and biological activity.

    1,3-dimethyl-1H-indole-7-carbonitrile:

    5-bromo-1H-indole-7-carbonitrile: Lacks the methyl groups, which can influence its steric and electronic properties.

Uniqueness

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-bromo-1,3-dimethylindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYIODDQHINSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C(C=C(C=C12)Br)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Reactant of Route 2
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.